molecular formula C9H9N3S2 B14198184 4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 832075-83-9

4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B14198184
CAS No.: 832075-83-9
M. Wt: 223.3 g/mol
InChI Key: XFKFXTSIDLFEDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfanyl group at the 4-position and a thiophen-2-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.

    Attachment of the Thiophen-2-yl Group: The thiophen-2-yl group can be attached through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophen-2-yl boronic acid derivative and a halogenated pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Electrophilic reagents such as halogens or nitro groups; reactions are performed in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its activity against certain enzymes or receptors.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, aiding in the design of bioactive compounds.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and reducing enzyme activity.

    Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

    Electronic Properties: In materials science, its electronic properties are leveraged to enhance the performance of electronic devices through efficient charge transport and light emission.

Comparison with Similar Compounds

Similar Compounds

    4-(Methylsulfanyl)-6-phenylpyrimidin-2-amine: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    4-(Methylsulfanyl)-6-(furan-2-yl)pyrimidin-2-amine: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

    4-(Ethylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

4-(Methylsulfanyl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both the methylsulfanyl and thiophen-2-yl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity, binding affinity, and overall performance in various applications, making it a valuable compound for research and development.

Properties

CAS No.

832075-83-9

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

4-methylsulfanyl-6-thiophen-2-ylpyrimidin-2-amine

InChI

InChI=1S/C9H9N3S2/c1-13-8-5-6(11-9(10)12-8)7-3-2-4-14-7/h2-5H,1H3,(H2,10,11,12)

InChI Key

XFKFXTSIDLFEDO-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1)C2=CC=CS2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.